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Introduction

Proteolysis-targeting chimeras (PROTACS) are a novel class of therapeutic agents designed to
selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.
These heterobifunctional molecules consist of a ligand that binds to the protein of interest
(POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This
ternary complex formation leads to the ubiquitination and subsequent degradation of the target
protein, offering a powerful strategy to overcome resistance mechanisms associated with
traditional inhibitor-based therapies.

Human Epidermal Growth Factor Receptor 3 (HER3), a member of the ErbB family of receptor
tyrosine kinases, is a critical player in cancer progression and drug resistance. While
possessing minimal intrinsic kinase activity, HER3 acts as a key signaling hub by forming
heterodimers with other ErbB family members, primarily HER2 and EGFR. This dimerization
leads to the potent activation of downstream pro-survival signaling pathways, most notably the
PISK/AKT pathway. Upregulation of HER3 has been identified as a significant mechanism of
resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) and

other cancers.
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This document provides detailed application notes and protocols for the use of a HER3-
targeting PROTAC, specifically a brigatinib-based degrader, in combination with EGFR TKIs to
overcome therapeutic resistance.

Signaling Pathways and Mechanism of Action

HER3-targeting PROTACSs offer a uniqgue mechanism to counteract resistance mediated by
HER3 upregulation. By inducing the degradation of the HER3 protein, these PROTACS prevent
the formation of HER3-containing heterodimers and abolish downstream signaling. When used
in combination with an EGFR TKI, this approach provides a dual blockade of oncogenic
signaling pathways.
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Caption: Mechanism of HER3 degradation by a PROTAC.
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Caption: Dual blockade of oncogenic signaling pathways.

Quantitative Data Summary

The following tables summarize the preclinical data for a brigatinib-based HER3 PROTAC in
combination with EGFR TKIls in NSCLC cell lines.

Table 1: In Vitro Degradation of HER3 by a Brigatinib-Based PROTAC

. PROTAC . % HER3
Cell Line . Treatment Time (h) .
Concentration (uM) Degradation
H1975 (EGFR
0.1 24 50
L858R/T790M)
H1975 (EGFR
1 24 >90
L858R/T790M)
PC-9 (EGFR ex19del) 0.1 24 45
PC-9 (EGFR ex19del) 1 24 >85

Table 2: Anti-proliferative Activity of HER3 PROTAC in Combination with Osimertinib
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Cell Line Treatment IC50 (nM)
H1975/0SIR (Osimertinib- ) o

_ Osimertinib >1000
Resistant)
H1975/0OSIR (Osimertinib-

_ HER3 PROTAC 150
Resistant)
H1975/0SIR (Osimertinib- Osimertinib + HER3 PROTAC 50
Resistant) (100 nM)
PC-9/0OSIR (Osimertinib- ] o

_ Osimertinib >1000
Resistant)
PC-9/0OSIR (Osimertinib-

. HER3 PROTAC 200
Resistant)
PC-9/0OSIR (Osimertinib- Osimertinib + HER3 PROTAC 75

Resistant)

(100 nM)

Experimental Protocols
Protocol 1: Western Blot Analysis of HER3 Degradation

This protocol details the procedure for assessing PROTAC-induced degradation of HER3 in

adherent cancer cells.

Materials:

Cancer cell lines (e.g., H1975, PC-9)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

HER3-targeting PROTAC

EGFR TKI (e.g., Osimertinib)

Proteasome inhibitor (optional control, e.g., MG132)

Phosphate-Buffered Saline (PBS)
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» RIPA Lysis Buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

e Primary antibodies: anti-HER3, anti-p-AKT, anti-AKT, anti-GAPDH (loading control)
o HRP-conjugated secondary antibodies

o ECL substrate

Workflow:
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Caption: Workflow for Western Blot analysis.

Procedure:

o Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at
the time of harvest. Allow cells to adhere overnight.

o Compound Treatment: Treat cells with the desired concentrations of the HER3 PROTAC,
EGFR TKI, or the combination. Include a vehicle-only control (e.g., 0.1% DMSO). For a
positive control for proteasome-mediated degradation, pre-treat cells with a proteasome
inhibitor (e.g., 10 uM MG132) for 1 hour before adding the PROTAC.

 Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

e Cell Lysis:

o Wash cells twice with ice-cold PBS.

o Add 100-200 uL of ice-cold RIPA buffer to each well and scrape the cells.

o Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
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o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Transfer the supernatant to a new tube.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Sample Preparation and SDS-PAGE:

o Normalize protein concentrations for all samples.

o Add Laemmli sample buffer and boil at 95°C for 5 minutes.

o Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

» Western Blotting:

o Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

[¢]

[¢]

Incubate with primary antibodies overnight at 4°C.

[e]

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

o

Wash the membrane and apply ECL substrate.
o Detection and Analysis:
o Visualize bands using a chemiluminescence imaging system.
o Quantify band intensities using densitometry software.
o Normalize the HER3 band intensity to the loading control (GAPDH).

o Calculate the percentage of remaining HER3 relative to the vehicle control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
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This protocol details the procedure for assessing the effect of a HER3 PROTAC, alone or in
combination with an EGFR TKI, on cancer cell viability.

Materials:

e Cancer cell lines

o Complete growth medium

o HER3-targeting PROTAC

e EGFR TKI

¢ Opaque-walled 96-well plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit
e Luminometer

Procedure:

o Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells
per well in 90 pL of medium. Allow cells to adhere overnight.

o Compound Treatment: Prepare serial dilutions of the HER3 PROTAC and/or EGFR TKIl in
culture medium. Add 10 pL of the diluted compounds to the respective wells. Include a
vehicle-only control.

 Incubation: Incubate the plate for 72 hours at 37°C and 5% CO..

o Assay Procedure:

[¢]

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

o

Add 100 pL of CellTiter-Glo® reagent to each well.

[e]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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» Data Acquisition and Analysis:

o

Measure the luminescence using a luminometer.

[¢]

Subtract the average background luminescence (from wells with medium only) from all
measurements.

[¢]

Calculate cell viability as a percentage relative to the vehicle-treated control.

[¢]

Plot the results and determine the IC50 values using a non-linear regression curve fit.

Protocol 3: In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a HER3
PROTAC in combination with an EGFR TKI in a mouse xenograft model.

Materials:
e Immunocompromised mice (e.g., NOD-SCID or NSG)
e Cancer cell line (e.g., H1975/0SIR)
e Matrigel
o HER3-targeting PROTAC formulation
o EGFR TKI formulation (e.g., Osimertinib)
» Vehicle control solutions
» Calipers for tumor measurement
Procedure:
e Tumor Implantation:
o Resuspend cancer cells in a 1:1 mixture of PBS and Matrigel.

o Subcutaneously inject 1-5 x 10° cells into the flank of each mouse.
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Tumor Growth and Randomization:

o Monitor tumor growth regularly using calipers.

o When tumors reach a mean volume of 100-150 mms3, randomize the mice into treatment
groups (e.g., Vehicle, EGFR TKI alone, HER3 PROTAC alone, Combination).

Drug Administration:

o Administer the drugs according to the predetermined dosing schedule and route (e.g., oral
gavage for EGFR TKI, intraperitoneal injection for PROTAC).

Monitoring:
o Measure tumor volumes and body weights 2-3 times per week.

o Monitor the general health of the animals.

Endpoint and Analysis:

o Euthanize the mice when tumors reach the maximum allowed size or at the end of the
study.

o Excise tumors for pharmacodynamic analysis (e.g., Western blot for HER3 degradation).

o Calculate tumor growth inhibition (TGI) for each treatment group.

Conclusion

HER3-targeting PROTACSs represent a promising therapeutic strategy, particularly for
overcoming resistance to targeted therapies like EGFR TKIs. The combination of a HER3
degrader with an EGFR inhibitor provides a rational and potent approach to dually target key
oncogenic signaling pathways. The protocols and data presented in these application notes
provide a framework for the preclinical evaluation of this therapeutic strategy. Further
investigation and optimization are warranted to translate these findings into clinical applications
for patients with resistant cancers.
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¢ To cite this document: BenchChem. [Application Notes and Protocols: HER3-Targeting
PROTACSs in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12426190#protac-her3-binding-moiety-1-in-
combination-with-other-cancer-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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